molecular formula C19H22N2O8S2 B2356574 N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 708244-00-2

N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No. B2356574
CAS RN: 708244-00-2
M. Wt: 470.51
InChI Key: YBLKQARZKRCPJP-UHFFFAOYSA-N
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Description

N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, commonly known as BHDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHDC is a sulfonamide derivative of benzo[c]chromene, which is a heterocyclic compound that has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques : 4H-Chromenes and dihydropyrano[3,2-c]chromenes, which are structurally related to N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, have been synthesized using simple, mild, and efficient procedures. Such synthesis methods are notable for their good to excellent yields (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2011).

  • Selective Agonists : 6H-benzo[c]chromen-6-one derivatives, closely related to this compound, have shown to be potent and selective estrogen receptor beta (ERβ) agonists. This finding is crucial for understanding the biological activities and potential therapeutic applications of these compounds (Sun et al., 2006).

  • Catalyst-Free Synthesis : The compound's derivatives can be synthesized using a catalyst-free method, which is notable for its simplicity, good yields, and non-chromatographic purification. This approach emphasizes the efficiency and eco-friendliness of the synthesis process (Hosseini, Bayat, & Afsharnezhad, 2019).

  • Fluorescence Properties : Certain derivatives of 6-oxo-6H-benzo[c]chromenes exhibit excellent fluorescence in both ethanol solutions and solid-state, attributed to their larger conjugated system and various hydrogen bonds. This property is significant for applications in material science and sensing technologies (Shi, Liang, & Zhang, 2017).

  • Photochromic Properties : Spirocyclic compounds based on 6-oxo-6H-benzo[c]chromenes have shown interesting photoinduced cyclization properties, indicating potential applications in the development of photoresponsive materials (Nikolaeva et al., 2021).

  • Biological Applications : Derivatives of 6-oxo-6H-benzo[c]chromenes have been used as fluorescent probes for Fe3+ detection in water solutions, demonstrating their potential in environmental monitoring and biological applications (Shi & Zhang, 2020).

properties

IUPAC Name

3-N,8-N-bis(3-hydroxypropyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8S2/c22-9-1-7-20-30(25,26)13-3-5-15-16-6-4-14(31(27,28)21-8-2-10-23)12-18(16)29-19(24)17(15)11-13/h3-6,11-12,20-23H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLKQARZKRCPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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